3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide
Description
The compound 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a heterocyclic organic molecule featuring a butanamide backbone substituted with a 4-chlorophenyl group, a pyrrole ring, and a triazolo-pyridine moiety. Its structural complexity aligns with compounds studied for therapeutic applications, such as kinase inhibitors or anti-inflammatory agents .
Properties
Molecular Formula |
C21H20ClN5O |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C21H20ClN5O/c22-18-8-6-16(7-9-18)17(15-26-10-3-4-11-26)13-21(28)23-14-20-25-24-19-5-1-2-12-27(19)20/h1-12,17H,13-15H2,(H,23,28) |
InChI Key |
DJPDXXUGCABHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.
Synthesis of the pyrrole ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors.
Construction of the triazolopyridine moiety: This involves the formation of the triazole ring followed by its fusion with a pyridine ring.
Coupling reactions: The final step involves coupling the chlorophenyl, pyrrole, and triazolopyridine intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and functional attributes of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide with analogous molecules from the provided evidence:
Key Observations:
Structural Diversity: The target compound lacks the chromenone and pyrazolo-pyrimidine motifs seen in Example 53 , but both share nitrogen-rich heterocycles known for binding to enzymatic pockets.
Research Findings and Limitations
Pharmacokinetic and Pharmacodynamic Insights:
- Example 53 : The patent compound’s molecular weight (589.1) and melting point (175–178°C) suggest moderate solubility and crystalline stability, typical of kinase inhibitors .
- Target Compound : Its estimated molecular weight (~450–470) and lack of polar groups (e.g., sulfonamide in Example 53) may result in reduced solubility, requiring formulation optimization.
Biological Activity
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique molecular configuration, which suggests various pharmacological applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 353.8 g/mol. It features a butanamide backbone , a 4-chlorophenyl group , a pyrrol-1-yl group , and a triazolo[4,3-a]pyridin-3-ylmethyl substituent . The intricate arrangement of these functional groups positions it as a candidate for further biological evaluation.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Anticonvulsant Effects : Some derivatives of similar structures have demonstrated anticonvulsant activity by elevating levels of gamma-aminobutyric acid (GABA), indicating potential use in seizure management.
- Antiviral Properties : The compound's structure suggests it might interact with viral proteins, inhibiting their activity and offering potential as an antiviral agent.
The precise mechanisms by which 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may bind to specific molecular targets involved in cell signaling pathways that regulate cellular functions.
Antitumor Activity
Table 1 summarizes the antitumor activity of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| MCF-7 | 0.46 ± 0.04 | Induction of apoptosis |
| A549 | 26 | Growth inhibition |
These results indicate that the compound can effectively inhibit cancer cell growth at low concentrations, making it a promising candidate for further development.
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, compounds structurally similar to this one exhibited significant elevation in GABA levels in the brain, suggesting that they could be effective in managing epilepsy and related disorders .
Antiviral Activity
The antiviral potential has been highlighted through studies indicating that similar compounds can inhibit reverse transcriptase activity in HIV-infected cells. This suggests that modifications to the triazole moiety may enhance antiviral efficacy .
Case Studies
Several case studies have focused on derivatives of this compound and their biological activities:
- Case Study on Antitumor Effects : A derivative was tested against multiple tumor types and exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Anticonvulsant Evaluation : In vivo models demonstrated significant seizure reduction when treated with compounds related to this structure.
- Antiviral Studies : Compounds with similar frameworks were evaluated for their ability to inhibit viral replication and showed promise in preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
